5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide
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Overview
Description
5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide is a complex organic compound that features a bromine atom, a furan ring, a thiophene ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the bromination of nicotinamide to introduce the bromine atom. This is followed by the formation of the furan and thiophene rings through cyclization reactions. The final step involves coupling these rings with the brominated nicotinamide under specific conditions, such as using a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-(furan-2-yl)-2-hydroxyethyl)nicotinamide
- 5-bromo-N-(2-(thiophen-2-yl)-2-hydroxyethyl)nicotinamide
- 5-bromo-N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide
Uniqueness
What sets 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide apart from similar compounds is the presence of both furan and thiophene rings, which can confer unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c17-12-7-11(8-18-9-12)15(20)19-10-16(21,13-3-1-5-22-13)14-4-2-6-23-14/h1-9,21H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYABRILOPMJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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